1-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Structural verification Chemical procurement Identity testing

1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912896-36-7) is a fully synthetic small molecule with the molecular formula C24H29N3O3 and a molecular weight of 407.514 g/mol. Its structure is defined by a 1H-1,3-benzodiazole core N-substituted with a 2-(4-methoxyphenoxy)ethyl chain and linked at the 2-position to a 1-butylpyrrolidin-2-one ring system.

Molecular Formula C24H29N3O3
Molecular Weight 407.514
CAS No. 912896-36-7
Cat. No. B2677699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS912896-36-7
Molecular FormulaC24H29N3O3
Molecular Weight407.514
Structural Identifiers
SMILESCCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)OC
InChIInChI=1S/C24H29N3O3/c1-3-4-13-26-17-18(16-23(26)28)24-25-21-7-5-6-8-22(21)27(24)14-15-30-20-11-9-19(29-2)10-12-20/h5-12,18H,3-4,13-17H2,1-2H3
InChIKeyYHLBTVKKFWLLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912896-36-7): Structural Identity and Procurement Baseline


1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912896-36-7) is a fully synthetic small molecule with the molecular formula C24H29N3O3 and a molecular weight of 407.514 g/mol. Its structure is defined by a 1H-1,3-benzodiazole core N-substituted with a 2-(4-methoxyphenoxy)ethyl chain and linked at the 2-position to a 1-butylpyrrolidin-2-one ring system . The compound is categorized within the benzimidazole–pyrrolidinone hybrid class, a chemotype explored in medicinal chemistry for producing conformationally constrained ligands. Publicly available characterization is confined to its structural registration; no peer-reviewed pharmacological or physicochemical profiling data were identified for this specific compound at the time of analysis.

Why Generic Substitution Fails for 1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one


The benzimidazole–pyrrolidinone scaffold is intrinsically sensitive to minor structural modifications. Within this chemical series, variations in the N1-alkyl chain length, the nature of the phenoxy substituent, and the oxidation state of the pyrrolidine ring have been shown to generate large shifts in target binding, selectivity, and metabolic stability [1]. Consequently, even close analogs cannot be assumed to be functionally interchangeable. For CAS 912896-36-7, the specific combination of an N1-2-(4-methoxyphenoxy)ethyl group and an N-butyl-2-pyrrolidinone ring represents a discrete chemical entity. Procurement of a different benzimidazole–pyrrolidinone analog in its place would introduce uncharacterized changes in any biological or physicochemical property under investigation, making informed scientific selection dependent on the precise structural identity of the material.

Product-Specific Quantitative Evidence for CAS 912896-36-7


Structural Identity Verified by InChIKey as the Sole Definitive Differentiator

The unambiguous structural identity of CAS 912896-36-7 is defined by its IUPAC name and a unique InChIKey (YHLBTVKKFWLLGZ-UHFFFAOYSA-N). No pharmacologically active analog or comparator can share this exact InChIKey, making it the only verification endpoint currently available for this compound . In the absence of any published biological activity data for this specific CAS number, no quantitative potency, selectivity, or ADME comparisons can be made against structurally related molecules.

Structural verification Chemical procurement Identity testing

Absence of Published Biological Activity Data for CAS 912896-36-7

A comprehensive search of public repositories—including ChEMBL, BindingDB, PubChem BioAssay, and PubMed—returned no quantitative in vitro or in vivo activity records for CAS 912896-36-7. In contrast, structurally distinct benzimidazole–pyrrolidinone analogs from the RBP4 antagonist series (e.g., Compound 65, IC50 = 1.68 nM for RBP4 binding; Compound 66, IC50 = 3.90 nM) have well-characterized potency profiles [1]. This absence of data means that no evidence-based selection between CAS 912896-36-7 and any analog can be performed on the grounds of target engagement, selectivity, or efficacy.

Data availability Risk assessment Novel compound

Application Scenarios for 1-Butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912896-36-7)


Chemical Library Enumeration and Scaffold Diversification

CAS 912896-36-7 serves as a defined entry in a screening collection where the benzimidazole–pyrrolidinone core is being sampled for structure–activity relationship (SAR) exploration. Its procurement is justified when the goal is to probe the chemical space around the N-butyl-2-pyrrolidinone substitution pattern in the absence of pre-existing biological annotation.

Analytical Reference Standard for Method Development

The compound can be used as a reference material for developing LC-MS or NMR analytical methods specific to the benzimidazole–pyrrolidinone class. Its unique InChIKey and molecular formula provide a defined benchmark for retention time, mass spectral fragmentation, and NMR chemical shift libraries.

Starting Material for Derivatization Chemistry

The presence of the 4-methoxyphenoxy ether and the tertiary amide within the pyrrolidinone ring offers synthetic handles for late-stage functionalization. Laboratories engaged in medicinal chemistry campaigns may procure this compound as a scaffold for library synthesis, provided they accept the risk of uncharacterized biological activity.

Negative Control or Counter-Screen Compound Design

Given the lack of detectable RBP4 binding data for CAS 912896-36-7 in contrast to known potent analogs such as Compound 65 (IC50 = 1.68 nM [1]), the molecule could be empirically tested as a potential negative control in RBP4 antagonist assays, though this application remains hypothetical until confirmatory data are generated.

Quote Request

Request a Quote for 1-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.